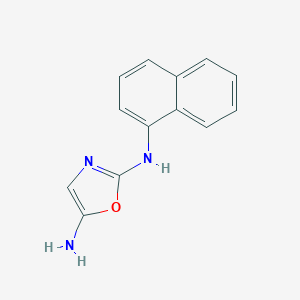

1-Naphthylamine, N-(5-amino-2-oxazolyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Naphthylamine, N-(5-amino-2-oxazolyl)-, also known as 1-Naphthylamine, N-(5-amino-2-oxazolyl)-, is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthylamine, N-(5-amino-2-oxazolyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthylamine, N-(5-amino-2-oxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthylamine, N-(5-amino-2-oxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

1-Naphthylamine derivatives, including N-(5-amino-2-oxazolyl)-, are often explored for their pharmacological properties. Research indicates that compounds within this family may exhibit anti-cancer activity, serving as potential candidates for drug development targeting specific cancer types. The oxazole moiety is known for its biological activity, which can enhance the therapeutic efficacy of the naphthylamine scaffold.

Organic Synthesis

The compound can act as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a valuable building block in synthetic organic chemistry.

Analytical Chemistry

Given its distinct chemical structure, 1-Naphthylamine, N-(5-amino-2-oxazolyl)- can be utilized in analytical methods for detecting and quantifying other substances. For instance, it may be used in the development of colorimetric assays or fluorescence-based detection systems due to its potential chromogenic properties.

Material Science

Research into polymers and materials has identified naphthylamine derivatives as useful components in the fabrication of conductive polymers and other advanced materials. Their incorporation can enhance electrical conductivity and thermal stability, making them suitable for applications in electronics and nanotechnology.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various naphthylamine derivatives, including 1-Naphthylamine, N-(5-amino-2-oxazolyl)-. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the naphthylamine structure could lead to compounds with enhanced efficacy against tumors. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers utilized 1-Naphthylamine, N-(5-amino-2-oxazolyl)- as a starting material to create a series of new oxazole-containing compounds. The synthetic route involved a multi-step reaction process that demonstrated high yields and selectivity. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of the target compounds, which were then evaluated for biological activity.

Case Study 3: Development of Analytical Methods

A recent publication detailed the development of an analytical method using 1-Naphthylamine derivatives for detecting trace amounts of heavy metals in environmental samples. The method employed fluorescence spectroscopy to achieve high sensitivity and specificity. The study highlighted the compound's potential as a chelating agent that forms stable complexes with metal ions, facilitating their detection.

化学反応の分析

Structural and Chemical Information

1-Naphthylamine, N-(5-amino-2-oxazolyl)- is an organic compound with the molecular formula C13H11N3O . Other names for this compound include 2-N-naphthalen-1-yl-1,3-oxazole-2,5-diamine .

Structural identifiers:

- SMILES: C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N

- InChI: InChI=1S/C13H11N3O/c14-12-8-15-13(17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2,(H,15,16)

- InChIKey: GRNQAURYARKQCV-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections for 1-Naphthylamine, N-(5-amino-2-oxazolyl)- with different adducts are listed in the table below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 226.09749 | 147.8 |

| $$M+Na]+ | 248.07943 | 162.4 |

| $$M+NH4]+ | 243.12403 | 156.9 |

| $$M+K]+ | 264.05337 | 157.0 |

| $$M-H]- | 224.08293 | 154.7 |

| $$M+Na-2H]- | 246.06488 | 157.1 |

| $$M]+ | 225.08966 | 151.9 |

| $$M]- | 225.09076 | 151.9 |

Related Compounds and Reactions

While direct reactions of 1-Naphthylamine, N-(5-amino-2-oxazolyl) are not detailed,Multi-component reactions (MCRs) can build complex scaffolds from multiple starting materials in one step without purification of intermediates . An algorithmic approach based on reaction mechanisms and physical-organic chemistry can design MCRs . One product is predicted to form from the 1,2-adduct of nBuLi/cyclohexanone/azide cyclizing onto the double bond and was detected by ESI-MS in the reaction mixture .

特性

CAS番号 |

102280-40-0 |

|---|---|

分子式 |

C13H11N3O |

分子量 |

225.25 g/mol |

IUPAC名 |

2-N-naphthalen-1-yl-1,3-oxazole-2,5-diamine |

InChI |

InChI=1S/C13H11N3O/c14-12-8-15-13(17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2,(H,15,16) |

InChIキー |

GRNQAURYARKQCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N |

Key on ui other cas no. |

102280-40-0 |

同義語 |

5-Amino-2-(1-naphthylamino)oxazole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。